Home > Products > Screening Compounds P21571 > 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate
2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate - 898563-49-0

2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate

Catalog Number: EVT-278935
CAS Number: 898563-49-0
Molecular Formula: C29H26N4O5
Molecular Weight: 510.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-02545920 is a PDE10 inhibitor potentially for the treatment of Huntington's Disease.
Source and Classification

2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate is a pharmaceutical compound primarily classified as a small molecule. It is a derivative of quinoline and belongs to the class of organic compounds known as phenylpyrazoles. This compound has been investigated for its potential therapeutic applications, particularly as a phosphodiesterase 10 inhibitor, which may be beneficial in treating central nervous system disorders such as schizophrenia and delusional disorders .

Synthesis Analysis

The synthesis of 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate involves several steps, typically starting from commercially available precursors. The general synthetic route includes:

  1. Formation of the Quinoline Core: The synthesis begins with the preparation of the quinoline structure, often through cyclization reactions involving appropriate aryl and nitrogen-containing compounds.
  2. Substitution Reactions: The introduction of the phenoxy and pyridinyl groups is achieved through nucleophilic substitution reactions, where suitable leaving groups are replaced by the desired substituents.
  3. Formation of the Succinate Salt: The final step involves reacting the free base form of the compound with succinic acid to form the succinate salt, which enhances solubility and stability for pharmaceutical formulations .
Molecular Structure Analysis

The molecular formula for 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate is C29H26N4O5C_{29}H_{26}N_{4}O_{5}, with a molecular weight of approximately 478.54 g/mol. The structure features a quinoline ring system connected to a phenoxy group, which is further substituted with a pyridinyl and pyrazolyl moiety. The presence of the succinate moiety indicates that it forms a salt, which can influence its solubility and bioavailability .

Chemical Reactions Analysis

The chemical reactions involving this compound primarily include:

  1. Hydrolysis: In aqueous environments, the succinate salt may undergo hydrolysis, releasing succinic acid and regenerating the base form of the quinoline derivative.
  2. Pharmacological Interactions: As a phosphodiesterase inhibitor, it interacts with intracellular signaling pathways by modulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, which are crucial in various physiological processes .
  3. Metabolic Transformations: In vivo, this compound may undergo metabolic transformations involving oxidation or conjugation, affecting its pharmacokinetics and pharmacodynamics.
Mechanism of Action

The mechanism of action for 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate centers on its role as a phosphodiesterase 10 inhibitor. By inhibiting this enzyme, the compound increases levels of cAMP and cGMP within cells, leading to enhanced signaling pathways involved in neurotransmission and potentially alleviating symptoms associated with psychotic disorders. This modulation may improve cognitive function and reduce psychotic symptoms by restoring balance in dopaminergic and glutamatergic systems .

Physical and Chemical Properties Analysis

Key physical and chemical properties include:

  • Melting Point: The melting point is critical for formulation stability; it typically exceeds 100 °C to ensure stability during manufacturing processes .
  • Solubility: The succinate salt form enhances solubility compared to its free base, making it more suitable for oral administration.
  • Crystallinity: The compound exhibits crystalline characteristics, which are favorable for drug formulation as they can enhance stability and bioavailability .
Applications

The primary application of 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate lies in its potential use as an antipsychotic agent. Ongoing research focuses on its efficacy in treating schizophrenia and related disorders by targeting phosphodiesterase pathways. Additionally, its unique molecular structure may offer insights into developing novel therapeutics for various central nervous system conditions .

This comprehensive overview highlights the significance of 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate in pharmaceutical research and its potential therapeutic benefits in treating complex psychiatric disorders.

Mechanistic Insights into PDE10A Inhibition by 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline Succinate

Structural Determinants of PDE10A Binding Affinity

The compound 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate (known as PF-2545920 or MP-10) exhibits high-affinity binding to PDE10A due to its optimized molecular architecture. Its structure comprises three key moieties: (1) a quinoline group serving as a rigid hydrophobic anchor, (2) a phenoxy-methyl linker enabling optimal spatial orientation, and (3) a 1-methyl-4-(pyridin-4-yl)pyrazole ring system facilitating critical interactions with the catalytic pocket [6] [9]. The pyridinyl nitrogen forms a hydrogen bond with Gln716 in the PDE10A catalytic domain, while the quinoline nitrogen interacts with Tyr693 via water-mediated hydrogen bonding. Additionally, the methyl group on the pyrazole ring occupies a hydrophobic sub-pocket lined by Phe719 and Leu582, enhancing binding stability [5] [8].

Table 1: Structural Features and Binding Interactions of MP-10 with PDE10A

Molecular RegionChemical GroupInteraction TypeBinding Residues
Pyrazole ring1-Methyl groupHydrophobicPhe719, Leu582
Pyridine ringNitrogen atomHydrogen bondGln716
Quinoline ringNitrogen atomWater-mediated H-bondTyr693
Phenoxy linkerOxygen atomVan der WaalsIle685, Val686

Crystallographic studies reveal that MP-10 binds competitively in the catalytic site, displacing cAMP with an IC₅₀ of 1.26 nM. The succinate counterion further stabilizes the protein-ligand complex through salt bridge formation with surface arginine residues, though it does not directly participate in catalytic site interactions [6] [9]. The compound’s molecular weight (392.45 g/mol) and moderate lipophilicity (cLogP ~4.8) facilitate blood-brain barrier penetration, critical for CNS targeting [7] [9].

Modulation of cAMP/cGMP Signaling in Neuronal Pathways

MP-10 potently inhibits PDE10A-mediated hydrolysis of cyclic nucleotides, elevating intracellular cAMP and cGMP levels specifically in striatal medium spiny neurons (MSNs). In primary neuronal cultures, MP-10 (100 nM) increases cAMP concentrations by >200% within 15 minutes, persisting for >6 hours [2] [3]. This elevation activates protein kinase A (PKA), which phosphorylates the cAMP-response element binding protein (CREB). Phosphorylated CREB translocates to the nucleus, upregulating neuroprotective genes such as brain-derived neurotrophic factor (BDNF) [3] [10].

Table 2: Neurochemical Effects of PDE10A Inhibition in Neuronal Models

Downstream EffectExperimental SystemChange vs. ControlReference
cAMP accumulationStriatal neurons+210% [3]
CREB phosphorylationCortical neurons+150% [3]
BDNF expressionQuinolinic acid-injured neurons+180% [3]
Synaptophysin levelsExcitotoxin model+75% [3]

In quinolinic acid-induced excitotoxicity models, MP-10 pre-treatment restores mitochondrial membrane potential and reduces caspase-3/7 activity by 60%, confirming cytoprotective effects. This is mechanistically linked to enhanced cAMP/PKA/CREB signaling, which suppresses reactive oxygen species (ROS) generation and stabilizes synaptic proteins like PSD-95 and synaptophysin [3]. Notably, the effect is striatum-selective due to PDE10A’s localized expression; cortical neurons show minimal cAMP changes even at high MP-10 concentrations (10 μM) [2] [10].

Allosteric vs. Competitive Inhibition Mechanisms

MP-10 functions as a competitive inhibitor at PDE10A’s catalytic domain, directly competing with cyclic nucleotides for the substrate-binding pocket. Kinetic analyses reveal a Michaelis constant (Kₘ) shift for cAMP from 0.28 μM (control) to 1.2 μM with 5 nM MP-10, without altering Vₘₐₓ, confirming classical competitive inhibition [6] [9]. This contrasts with allosteric modulators (e.g., maleimide derivatives) that target the regulatory GAF-B domain. GAF domain inhibitors exhibit non-competitive kinetics but weaker potency (IC₅₀ >5 μM) compared to MP-10’s sub-nanomolar efficacy [5].

Molecular dynamics simulations illustrate MP-10’s binding pose: the quinoline group occupies the catalytic pocket’s hydrophobic clamp, while the pyridinyl-pyrazole system mimics the purine ring of cAMP. Mutagenesis studies confirm that Gln716Ala mutation reduces MP-10’s affinity by 50-fold, underscoring the necessity of this residue for competitive binding [5] [8]. In contrast, allosteric inhibitors like compound 1 (a maleimide) bind the GAF-B domain via hydrogen bonds with Cys287 and π-cation interactions with Gln383, inducing conformational changes that indirectly suppress catalysis [5].

Table 3: Comparative Analysis of PDE10A Inhibition Mechanisms

PropertyCompetitive (MP-10)Allosteric (e.g., Maleimides)
Binding siteCatalytic domainGAF-B regulatory domain
Kinetic effectIncreases KₘDecreases Vₘₐₓ
cAMP affinity shiftNo changeReduced
Representative IC₅₀1.26 nM3.8 μM
Key residuesGln716, Tyr693Cys287, Gln383

Comparative Efficacy Against PDE Isoenzymes

MP-10 demonstrates exceptional selectivity for PDE10A over other PDE families, a critical attribute for minimizing off-target effects. Enzymatic profiling reveals IC₅₀ values >1,000 nM for all tested isoforms except PDE10A (1.26 nM), translating to selectivity ratios of 794-fold (vs. PDE3A), 1,190-fold (vs. PDE4D), and >3,000-fold (vs. PDE1C, PDE2A, PDE5A) [6] [9]. This specificity arises from steric exclusion: PDE10A’s catalytic pocket is 25% larger than PDE4’s, accommodating MP-10’s extended quinoline-pyrazole scaffold, while smaller-pocket isoforms (e.g., PDE9) sterically hinder binding [8] [9].

Notably, MP-10’s selectivity exceeds early PDE10A inhibitors like papaverine (PDE10A IC₅₀ = 36 nM; 10-fold selective over PDE3). Newer analogues (e.g., compound 39 from the cinnoline series) achieve sub-nanomolar potency (IC₅₀ = 0.7 nM) with >10,000-fold selectivity, though MP-10 remains a benchmark for inhibitor design [6] [8]. The compound’s selectivity profile is conserved across species, enabling translational rodent-to-primate studies using PET ligands like [¹⁸F]JNJ-42259152 to validate target engagement [2] [8].

Table 4: Selectivity Profile of MP-10 Across Human PDE Families

PDE IsoformSubstrate SpecificityMP-10 IC₅₀ (nM)Selectivity Ratio (vs. PDE10A)
PDE10AcAMP/cGMP1.261 (reference)
PDE3AcAMP/cGMP>1,000>794
PDE4DcAMP1,5001,190
PDE1CcAMP/cGMP>3,000>2,381
PDE2AcAMP/cGMP>3,000>2,381
PDE5AcGMP>3,000>2,381
PDE9AcGMP>3,000>2,381

Properties

CAS Number

898563-49-0

Product Name

2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate

IUPAC Name

butanedioic acid;2-[[4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenoxy]methyl]quinoline

Molecular Formula

C29H26N4O5

Molecular Weight

510.5 g/mol

InChI

InChI=1S/C25H20N4O.C4H6O4/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21;5-3(6)1-2-4(7)8/h2-16H,17H2,1H3;1-2H2,(H,5,6)(H,7,8)

InChI Key

AVSAEIJRBBJXNR-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5.C(CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

PF-02545920; PF02545920; PF 02545920

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5.C(CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.